
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated amines.
Aplicaciones Científicas De Investigación
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
N-Phenylpyridin-2-amine: Lacks the pyrrolidine ring, making it less complex.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
3-(1-Butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C19H25N3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(1-butylpyrrolidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C19H25N3/c1-2-3-14-22-15-8-12-18(22)17-11-7-13-20-19(17)21-16-9-5-4-6-10-16/h4-7,9-11,13,18H,2-3,8,12,14-15H2,1H3,(H,20,21) |
Clave InChI |
KHWPYASUTANVJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


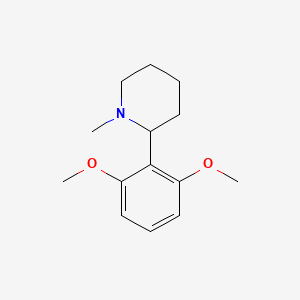

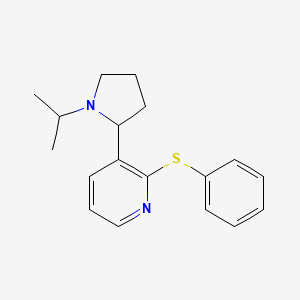

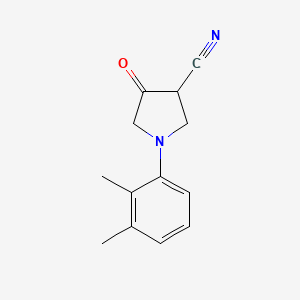

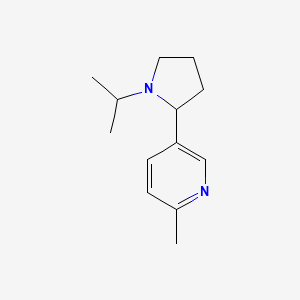
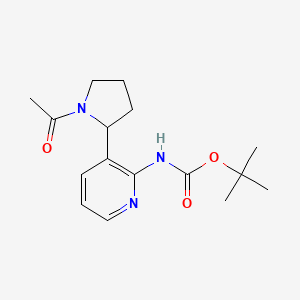

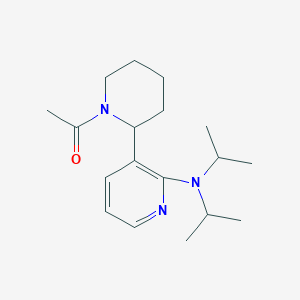


![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)

